molecular formula C14H11N B165279 2-Aminoanthracene CAS No. 613-13-8

2-Aminoanthracene

Cat. No.: B165279
CAS No.: 613-13-8
M. Wt: 193.24 g/mol
InChI Key: YCSBALJAGZKWFF-UHFFFAOYSA-N
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Description

2-Aminoanthracene is an organic compound with the molecular formula C14H11N. It belongs to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-AA interacts with various biomolecules, playing a significant role in biochemical reactions. It has been used as a building block for organic semiconductors, offering better control over charge transport in the bulk of a material .

Cellular Effects

2-AA has been found to have significant effects on various types of cells and cellular processes. Studies have shown that exposure to 2-AA can lead to alterations in the endocrine and exocrine pancreas cellular morphology and induce diabetic-like symptoms in rats . It has also been linked to an increased incidence of type-1 diabetes (T1D), with exposure leading to over-expression of pro-inflammatory protein IL-6 and up-regulation of humoral genes IL-7 and IL-21 .

Molecular Mechanism

At the molecular level, 2-AA exerts its effects through various mechanisms. It has been found to influence the cross-linking reaction in the bulk of a material, optimizing the pattern outline and effectively avoiding photoresist footing .

Temporal Effects in Laboratory Settings

The effects of 2-AA change over time in laboratory settings. For instance, studies have shown that after 80 days of feeding rats with a diet containing 2-AA, significantly elevated plasma glucose and glycated hemoglobins were observed .

Dosage Effects in Animal Models

The effects of 2-AA vary with different dosages in animal models. For instance, rats fed with 50 mg/kg of diet 2-AA showed significant DNA damage, while those exposed to 75 mg/kg and 100 mg/kg of diet 2-AA demonstrated similar results .

Metabolic Pathways

2-AA is involved in various metabolic pathways. It has been found to be metabolized by rat hepatic S9 and hepatocytes induced in vivo or in vitro .

Transport and Distribution

2-AA is transported and distributed within cells and tissues in a manner that allows better control over charge transport in the bulk of a material .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoanthracene can be synthesized through several methods. One common method involves the reduction of 2-nitroanthracene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-nitroanthracene. This process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction efficiently converts 2-nitroanthracene to this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-anthraquinone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form 2-amino-9,10-dihydroanthracene using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in electrophilic substitution reactions, such as nitration, to form 2-nitro-9,10-dihydroanthracene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitric acid in the presence of sulfuric acid.

Major Products:

    Oxidation: 2-Anthraquinone.

    Reduction: 2-Amino-9,10-dihydroanthracene.

    Substitution: 2-Nitro-9,10-dihydroanthracene.

Scientific Research Applications

Comparison with Similar Compounds

2-Aminoanthracene can be compared with other similar compounds, such as:

    1-Aminoanthracene: Similar in structure but differs in the position of the amino group.

    2-Aminofluorene: Contains a fluorene core instead of an anthracene core.

    9-Aminoacridine: Contains an acridine core and is used in similar applications, such as DNA intercalation studies.

Uniqueness: this compound is unique due to its specific position of the amino group on the anthracene core, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties.

Properties

IUPAC Name

anthracen-2-amine
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InChI

InChI=1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2
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InChI Key

YCSBALJAGZKWFF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N
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Molecular Formula

C14H11N
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DSSTOX Substance ID

DTXSID2024458
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Molecular Weight

193.24 g/mol
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Physical Description

2-aminoanthracene appears as yellow to brownish-yellow powder or solid. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder; [MSDSonline]
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Boiling Point

199 °F at 9 mmHg (sublimes) (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, Slightly sol in ether
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Vapor Pressure

0.00000405 [mmHg]
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Color/Form

Yellow leaflets from alcohol

CAS No.

613-13-8
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Melting Point

460 to 466 °F (NTP, 1992), 238-241 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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